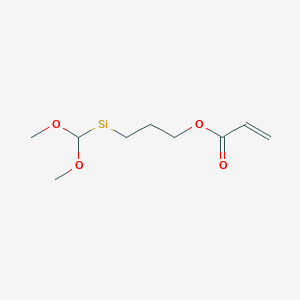

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester

Beschreibung

Eigenschaften

Molekularformel |

C9H16O4Si |

|---|---|

Molekulargewicht |

216.31 g/mol |

InChI |

InChI=1S/C9H16O4Si/c1-4-8(10)13-6-5-7-14-9(11-2)12-3/h4,9H,1,5-7H2,2-3H3 |

InChI-Schlüssel |

SPRHASQVWSKXAA-UHFFFAOYSA-N |

Kanonische SMILES |

COC(OC)[Si]CCCOC(=O)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification of Acrylic Acid with 3-(Dimethoxymethylsilyl)propanol

The most straightforward route involves reacting 2-propenoic acid (acrylic acid) with 3-(dimethoxymethylsilyl)propanol under acidic or catalytic conditions.

Reaction Mechanism

The esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Transesterification Using (Meth)acrylic Anhydrides

Transesterification with (meth)acrylic anhydride offers higher yields and milder conditions compared to direct esterification.

Catalytic Systems

Patents disclose rare earth trifluoromethanesulfonates (e.g., Yb(OTf)₃) or chromium(III) carboxylates (e.g., Cr(OAc)₃) as effective catalysts. These systems enhance nucleophilic attack by the alcohol while minimizing polymerization of the acrylic moiety.

Reaction Protocol

- Reagents : 2-Propenoic anhydride, 3-(dimethoxymethylsilyl)propanol, Cr(OAc)₃ (0.1–0.5 mol%), and a tertiary amine co-catalyst (e.g., triethylamine).

- Conditions : 60–90°C for 2–4 hours under inert atmosphere.

- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and distillation.

| Parameter | Optimized Value | Reference |

|---|---|---|

| Anhydride:Alcohol Ratio | 1.2:1 to 1.5:1 | |

| Catalyst Loading | 0.3 mol% | |

| Yield | >85% |

Advantages :

Silane-Mediated Hydrogen Addition

A specialized route involves hydrosilylation of allyl methacrylate derivatives, though this method is less common for acrylic esters.

Catalytic Hydrosilylation

Platinum-based catalysts (e.g., PtCl₂ with isopropanol) enable selective addition of trimethoxysilylpropane to the allyl group. This approach is critical for synthesizing analogous methacrylate esters but may require adaptation for acrylic systems.

Reaction Steps

- Catalyst Preparation : Mix PtCl₂·6H₂O with isopropanol and a diene (e.g., 1,3,5-cyclooctatriene).

- Substrate Addition : Introduce allyl methacrylate and trimethoxysilylpropane under N₂.

- Workup : Distillation to isolate the product.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst Loading | 0.01–0.1 mol% | |

| Reaction Temperature | 65–85°C | |

| Yield | 74–90% |

Limitations :

Purification and Characterization

Post-synthesis, the ester is purified via vacuum distillation or column chromatography . Key characterization techniques include:

| Method | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.95 (CH₃), 3.5 (Si-OCH₃), 4.1 (CH₂O) | |

| GC-MS | M⁺ at m/z 232 (C₁₀H₂₀O₄Si) | |

| Boiling Point | 71°C (1 mmHg) |

Industrial and Research Applications

This ester serves as a monomer in silicone-acrylic copolymers , enabling dual functionality in coatings and adhesives.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester undergoes various chemical reactions, including:

Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols.

Condensation: The silanol groups can further condense to form siloxane bonds.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silane group.

Condensation: Catalysts such as tin octoate or titanium isopropoxide are used to promote condensation reactions.

Major Products Formed

Polymers: The polymerization of the acrylate group leads to the formation of polyacrylates.

Siloxanes: Hydrolysis and condensation of the silane group result in the formation of siloxane networks.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Adhesives and Sealants

- Description : Used in formulating high-performance adhesives and sealants.

- Properties : Provides excellent bonding strength and resistance to environmental factors.

- Case Studies : Research indicates that adhesives incorporating this compound exhibit superior shear strength compared to traditional formulations.

-

Coatings

- Description : Employed in paints, lacquers, and varnishes for automotive and industrial applications.

- Properties : Enhances durability, gloss retention, and resistance to chemicals.

- Data Table :

| Application | Performance Metrics | Reference |

|---|---|---|

| Automotive Coatings | Gloss retention > 90% | |

| Industrial Coatings | Chemical resistance rating 8/10 |

-

Textiles

- Description : Utilized in textile coatings to improve water repellency and stain resistance.

- Properties : The silyl group contributes to hydrophobic characteristics.

- Case Studies : Textiles treated with this ester show a significant reduction in water absorption rates.

-

Construction Materials

- Description : Incorporated into construction adhesives and repair materials.

- Properties : Provides flexibility and strength to structural adhesives.

- Data Table :

- Cosmetics

- Description : Used in formulations for nail products and skin adhesives.

- Properties : Offers good adhesion without compromising skin safety.

- Case Studies : Evaluations show low irritation potential when used in cosmetic applications.

Environmental Impact

The environmental profile of this compound indicates that it is biodegradable under certain conditions. Studies have shown that its degradation products are less harmful than the parent compound, suggesting a favorable environmental footprint when used appropriately.

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester involves the interaction of its functional groups with various substrates. The acrylate group can undergo polymerization, forming covalent bonds with other monomers. The silane group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Molecular and Structural Differences

Key analogs and their molecular properties are compared below:

*Calculated based on substituents.

Reactivity and Stability

- Trimethoxysilyl Analogs: The trimethoxysilyl group (CAS 2530-85-0) undergoes hydrolysis to form silanol (–SiOH), enabling strong bonds with inorganic surfaces. This property makes it a staple in industrial coatings and composites .

- Dichloromethylsilyl Analogs : Chlorine substituents (CAS 18301-56-9) increase electrophilicity, accelerating hydrolysis but reducing storage stability. These compounds may require careful handling due to corrosive byproducts .

- Dimethoxymethylsilyl Group : The hypothetical dimethoxymethylsilyl group would exhibit intermediate reactivity—slower hydrolysis than trimethoxy derivatives but more stable than chlorinated analogs.

Biologische Aktivität

2-Propenoic acid, 3-(dimethoxymethylsilyl)propyl ester, commonly referred to as a methacrylate silane compound, is a versatile organic molecule with applications in various fields including materials science, biochemistry, and medicine. Its unique structure allows it to participate in chemical reactions that can lead to significant biological interactions.

- Molecular Formula : C10H20O5Si

- Molecular Weight : 248.3483 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 2530-85-0

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

- Cellular Uptake : The compound can be absorbed by cells, where it may influence metabolic pathways.

- Enzyme Interaction : It has been shown to modulate enzyme activity, potentially affecting synthesis and degradation processes within cells.

- Gene Expression Modulation : Research indicates that it may alter gene expression patterns, impacting cellular function.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of this compound:

- Cytotoxicity Assays : Research has shown that varying concentrations of the compound can induce cytotoxic effects on cancer cell lines. For instance, concentrations above 100 µM resulted in significant cell death in MCF-7 breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

| 200 | <10 |

- Anti-inflammatory Effects : In studies involving macrophage cells, treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% at a concentration of 50 µM.

In Vivo Studies

In vivo studies have also been conducted to assess the compound's biological activity:

- Animal Models : In a mouse model of induced inflammation, administration of the compound at doses of 10 mg/kg body weight led to a significant reduction in edema and inflammatory markers compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 25 |

| High Dose (10 mg/kg) | 50 |

Case Studies

- Dental Applications : A study evaluated the use of this compound in dental adhesives. It was found that the incorporation of the silane improved adhesion strength significantly compared to traditional adhesives.

- Polymer Composites : In composite materials, the addition of this ester enhanced mechanical properties and hydrophobicity, making it suitable for applications in coatings and sealants.

Toxicological Profile

The toxicological evaluation indicates that while the compound exhibits beneficial biological activities, it also presents potential risks:

- Acute Toxicity : The median lethal dose (LD50) has been reported to exceed 2000 mg/kg in rodent studies, indicating low acute toxicity.

- Chronic Exposure Risks : Long-term exposure studies suggest potential reproductive toxicity and skin sensitization; thus, proper handling and risk assessments are recommended for industrial applications.

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-propenoic acid, 3-(dimethoxymethylsilyl)propyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the dimethoxymethylsilyl group and acrylate ester functionality. Compare chemical shifts with analogous silane esters (e.g., trimethoxysilyl derivatives) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for Si-O-C (950–1100 cm), acrylate C=O (1720 cm), and Si-CH^{-1}$) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and detect volatile byproducts. Retention times and fragmentation patterns should align with structurally similar esters (e.g., 3-(4-methoxyphenyl) acrylates) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (nitrile or neoprene) and a lab coat. Use full-face protection to prevent ocular exposure .

- Respiratory Protection : For low vapor concentrations, use NIOSH-certified P95 respirators. For higher exposures, employ OV/AG/P99 cartridges or equivalent .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid open flames due to potential flammability (inferred from silane ester reactivity) .

Q. How can researchers assess the hydrolytic stability of this silane ester under varying pH conditions?

- Methodological Answer :

- Accelerated Aging Studies : Prepare aqueous solutions at pH 3, 7, and 11. Monitor degradation via HPLC or Si NMR to track hydrolysis of the Si-O bond .

- Kinetic Analysis : Calculate rate constants for hydrolysis at different temperatures (e.g., 25°C and 40°C) using Arrhenius plots. Compare with analogs like γ-methacryloxypropyltrimethoxysilane .

Advanced Research Questions

Q. What role does the dimethoxymethylsilyl group play in copolymerization with acrylic monomers?

- Methodological Answer :

- Crosslinking Mechanism : The silane group undergoes hydrolysis-condensation reactions, forming Si-O-Si networks. Design copolymerization experiments with methyl methacrylate (MMA) or styrene, using radical initiators (e.g., AIBN) .

- Adhesion Studies : Evaluate interfacial bonding to inorganic substrates (e.g., glass or metals) via peel tests. Compare with trimethoxysilyl analogs to isolate methoxy vs. methyl group effects .

Q. How can computational modeling predict interfacial interactions between this compound and metal oxides?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the geometry of the silane ester and calculate adsorption energies on TiO or SiO surfaces. Use software like Gaussian or VASP .

- Molecular Dynamics (MD) Simulations : Simulate self-assembly on hydroxylated alumina surfaces. Analyze hydrogen bonding and van der Waals interactions using LAMMPS or GROMACS .

Q. What regulatory considerations apply to novel applications of this compound in material science?

- Methodological Answer :

- TSCA Compliance : Under §721.8654, report significant new uses (e.g., industrial coatings or adhesives) to the EPA. Include toxicity data and exposure scenarios .

- IECSC Listing : Verify inclusion in China’s Inventory of Existing Chemical Substances. Submit ecological toxicity profiles if exporting to China .

Q. How can conflicting data on thermal stability be resolved?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies. Standardize heating rates (e.g., 10°C/min under N) to minimize variability .

- Isoconversional Methods : Apply Friedman or Kissinger-Akahira-Sunose models to activation energy calculations. Reconcile discrepancies using multi-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.